molecular formula C₂₉H₄₂N₈O₈ B041524 Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin CAS No. 113866-20-9

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

Cat. No. B041524
CAS RN: 113866-20-9
M. Wt: 630.7 g/mol
InChI Key: LQSLBVXESNRILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, also known as Boc-Gln-Ala-Arg-AMC hydrochloride or Boc-Gln-Ala-Arg-Mca hydrochloride, is a fluorogenic and cell-permeable trypsin substrate . It has been used to measure the enzymatic activity of trypsin .


Molecular Structure Analysis

The empirical formula of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is C29H42N8O8 · HCl . Its molecular weight is 667.15 . The SMILES string representation of its structure is CC(NC(=O)C(CCC(N)=O)NC(=O)OC(C)(C)C)C(=O)NC(CCCNC(N)=N)C(=O)Nc1ccc2C(C)=CC(=O)Oc2c1 .


Physical And Chemical Properties Analysis

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is a powder that is soluble in methanol (50 mg/mL, clear, colorless) . It should be stored at -20°C .

Scientific Research Applications

Safety And Hazards

When handling Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33)/t16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSLBVXESNRILG-VDGAXYAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin
Reactant of Route 2
Reactant of Route 2
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin
Reactant of Route 3
Reactant of Route 3
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin
Reactant of Route 4
Reactant of Route 4
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin
Reactant of Route 5
Reactant of Route 5
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin
Reactant of Route 6
Reactant of Route 6
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.